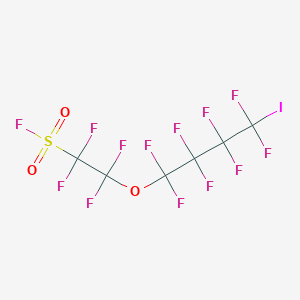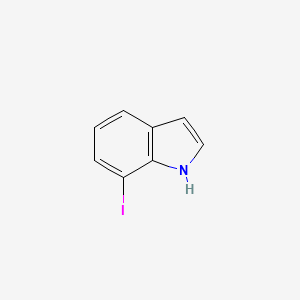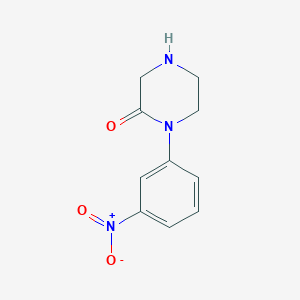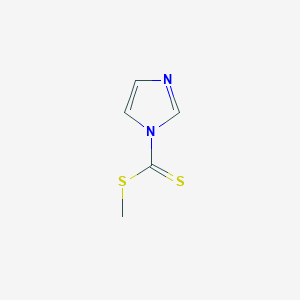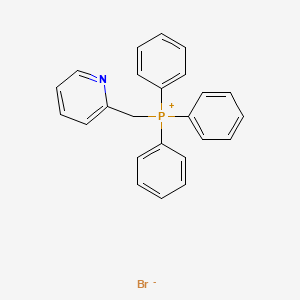
(S)-2-((叔丁氧羰基)氨基)戊-4-炔酸甲酯
描述
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO4 . The InChI code is 1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 . It is stored in a sealed, dry environment at 2-8°C . The physical form can be either solid or liquid .科学研究应用
反式-4-甲基脯氨酸的前体
(S)-2-((叔丁氧羰基)氨基)戊-4-炔酸甲酯已被用于合成 (4R)-4[(叔丁氧羰基)氨基]-2-甲基-2-戊烯-5-内酯,这是反式-4-甲基脯氨酸的前体。这种特定的合成涉及在各种催化剂/溶剂体系下的氢化,实现了高非对映异构体比率 (Nevalainen 和 Koskinen,2001)。
微孢素 B 的合成
已经对该化合物的两种对映异构体的合成进行了研究,作为微孢素 B 合成中的关键氨基酸片段。合成过程包括交叉复分解和酶促动力学拆分等步骤 (Swaroop 等人,2014)。
制备和转化
它已经由盐酸甘氨酸甲酯酯制备成 2 个步骤,并用各种亲核试剂进一步处理,形成各种取代产物和稠合的吡啶酮、嘧啶酮和吡喃酮 (Baš 等人,2001)。
精氨酸修饰
该化合物还参与精氨酸修饰的研究。它在生理条件下与甲基乙二醛反应,形成几种产物,并且已经使用色谱法和质谱法等技术研究了反应机理 (Klöpfer、Spanneberg 和 Glomb,2011)。
氧吲哚连接的 α-烷氧基-β-氨基酸衍生物
该化合物在氧吲哚基 α-羟基-β-氨基酸衍生物的合成中起作用。已确定这些衍生物具有非对映选择性的化学反应过程 (Ravikumar 等人,2015)。
晶体学中的多晶型
在晶体学领域,该化合物已被观察到两种多晶型,两种形式的分子构象保持一致。这项研究有助于理解肽构象和分子间相互作用 (Gebreslasie、Jacobsen 和 Görbitz,2011)。
聚乙炔的合成
该化合物已用于新型氨基酸衍生乙炔单体的合成和聚合。形成的聚合物表现出各种性质,包括螺旋构象,如通过光谱方法研究的那样 (Gao、Sanda 和 Masuda,2003)。
对映选择性合成
它通过 Pd 催化的酰胺偶联和随后的恶唑形成等过程参与了某些化合物的对映选择性合成。这展示了它在获得复杂分子的特定对映异构体方面的效用 (Magata 等人,2017)。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
It is known that this compound is a derivative of l-γ-methyleneglutamine , which plays a major role in nitrogen transport in certain plants .
Mode of Action
It is known that l-γ-methyleneglutamine and its amide derivatives have shown selective anticancer activity . This suggests that (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate may interact with its targets in a way that inhibits cancer
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUXIIQQHTMKO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473564 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |
CAS RN |
71460-02-1 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)
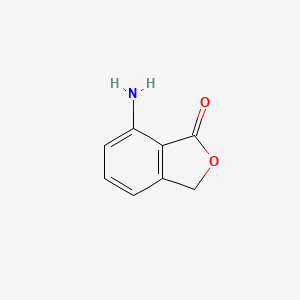
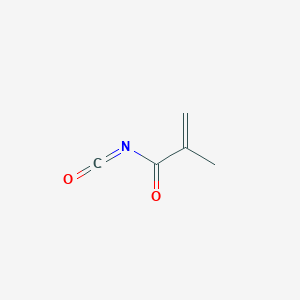
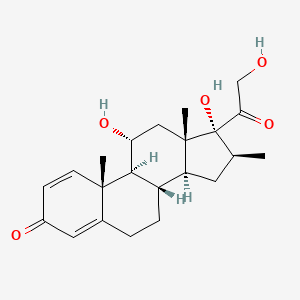


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
